molecular formula C12H13NO3 B14427214 Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate CAS No. 84639-15-6

Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B14427214
CAS No.: 84639-15-6
M. Wt: 219.24 g/mol
InChI Key: OCPCAWUXXQBUAM-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate, often involves the use of commercially available anilines. A common method includes palladium-catalyzed intramolecular oxidative coupling, which can be optimized using microwave irradiation to achieve high yields and regioselectivity . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods: Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted synthesis and palladium-catalyzed reactions are examples of techniques that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its hydroxyl group at the 7-position and methyl group at the 3-position differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties .

Properties

CAS No.

84639-15-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)10-7(2)8-5-4-6-9(14)11(8)13-10/h4-6,13-14H,3H2,1-2H3

InChI Key

OCPCAWUXXQBUAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)O)C

Origin of Product

United States

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